molecular formula C9H15NO B13797004 Bicyclo[4.2.0]octane-7-carboxamide CAS No. 90693-50-8

Bicyclo[4.2.0]octane-7-carboxamide

Cat. No.: B13797004
CAS No.: 90693-50-8
M. Wt: 153.22 g/mol
InChI Key: XZJFFSKANAKVKD-UHFFFAOYSA-N
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Description

Bicyclo[420]octane-7-carboxamide is a chemical compound with the molecular formula C9H15NO It is a bicyclic structure that includes a cyclobutane ring fused to a cyclohexane ring, with a carboxamide group attached to the seventh carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.2.0]octane-7-carboxamide can be synthesized through several methods. One common approach involves the cycloisomerization of alkylidenecyclopropane acylsilanes. This reaction is catalyzed by Lewis acids and proceeds through a tandem Prins addition, ring expansion, and 1,2-silyl shift to form the bicyclic structure . Another method involves the use of a rhodium (I) complex to catalyze the head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation of the resulting gem-enyne .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octane-7-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s bicyclic structure and carboxamide group make it a versatile intermediate in organic synthesis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed for the reduction of this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Bicyclo[4.2.0]octane-7-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.

    Biology: The compound’s unique structure makes it a potential candidate for the development of new bioactive molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Research into this compound derivatives may lead to the discovery of new pharmaceuticals with therapeutic properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]octane-7-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Bicyclo[4.2.0]octane-7-carboxamide can be compared to other bicyclic compounds, such as bicyclo[3.2.0]heptane and bicyclo[4.2.0]octa-1,5,7-triene. These compounds share similar structural features but differ in their ring sizes and functional groups.

Properties

CAS No.

90693-50-8

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

bicyclo[4.2.0]octane-7-carboxamide

InChI

InChI=1S/C9H15NO/c10-9(11)8-5-6-3-1-2-4-7(6)8/h6-8H,1-5H2,(H2,10,11)

InChI Key

XZJFFSKANAKVKD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC2C(=O)N

Origin of Product

United States

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